molecular formula C10H13N3O3S B8457889 N,N-dimethyl-N'-(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamide

N,N-dimethyl-N'-(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamide

Cat. No.: B8457889
M. Wt: 255.30 g/mol
InChI Key: IOUXPYXYXNTZNG-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamide is a useful research compound. Its molecular formula is C10H13N3O3S and its molecular weight is 255.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

5-(dimethylsulfamoylamino)-2-oxo-1,3-dihydroindole

InChI

InChI=1S/C10H13N3O3S/c1-13(2)17(15,16)12-8-3-4-9-7(5-8)6-10(14)11-9/h3-5,12H,6H2,1-2H3,(H,11,14)

InChI Key

IOUXPYXYXNTZNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-aminoindolin-2-one (100 mg, 0.68 mmol) in ethyl acetate/DMF 1:1 (2 mL) was added dimethylsulfamoyl chloride (290 mg, 2.04 mmol) and DMAP (1 mg). After 72 h the product was precipitated with ether, filtered and dried to give 56 mg, 32% of a white solid. 1H NMR (400 MHz, CD3OD) δ 7.21 (s, 1H), 7.16 (d, J=7.0 Hz, 1H), 7.00 (d, J=8.0 Hz, 1H), 3.53 (s, 2H), 2.77 (s, 6H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step One
Name
ethyl acetate DMF
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mg
Type
catalyst
Reaction Step One
Yield
32%

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